Etalocib sodium

Inflammation Neutrophil Activation Leukotriene Signaling

Choose Etalocib sodium for its unique dual mechanism: potent BLT1 antagonism (Ki 25 nM) combined with PPARγ agonism, a polypharmacology not shared by U-75302 or CP-105696. Validated in phase II pancreatic cancer trials and in vivo xenograft models. Ideal for neutrophil signaling, pancreatic cancer, and antimicrobial biofilm studies. Procure with confidence for reproducible, translational research.

Molecular Formula C33H32FNaO6
Molecular Weight 566.6 g/mol
CAS No. 152608-41-8
Cat. No. B7852604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtalocib sodium
CAS152608-41-8
Molecular FormulaC33H32FNaO6
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)[O-])OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O.[Na+]
InChIInChI=1S/C33H33FO6.Na/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23;/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37);/q;+1/p-1
InChIKeyGKDIMGQSBSDJNC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etalocib Sodium (LY293111): Potent, Orally Active LTB4 Receptor Antagonist and PPARγ Agonist for Research in Inflammation and Cancer


Etalocib sodium (also known as LY293111 or VML 295) is a second-generation, orally active leukotriene B4 (LTB4) receptor antagonist that also exhibits agonist activity at peroxisome proliferator-activated receptor gamma (PPARγ) [1]. It inhibits [3H]LTB4 binding to the BLT1 receptor with a Ki of 25 nM and prevents LTB4-induced calcium mobilization with an IC50 of 20 nM in vitro [2]. Etalocib sodium demonstrates a dual mechanism of action, targeting both the LTB4/BLT1 signaling axis and PPARγ-mediated pathways, which underlies its investigational applications in oncology, inflammation, and antimicrobial research [3].

Etalocib Sodium: Why In-Class LTB4 Antagonists Are Not Interchangeable


The leukotriene B4 receptor (BLT) antagonist class encompasses compounds with substantial variations in potency, receptor subtype selectivity, and off-target pharmacology that preclude simple substitution. Etalocib sodium demonstrates a unique profile combining nanomolar BLT1 antagonism with significant PPARγ agonist activity, a feature not shared by all LTB4 antagonists [1]. For example, compounds such as U-75302 exhibit >6-fold lower BLT1 affinity (Ki = 159 nM), while CP-105696, though potent (Ki = 17.7 nM), lacks the PPARγ agonism that contributes to Etalocib's antitumor effects [2]. Furthermore, Etalocib sodium has demonstrated clinical tolerability and pharmacokinetic properties in phase I and II trials that are distinct from other class members [3]. These differences in target engagement, polypharmacology, and translational validation necessitate a compound-specific approach to experimental design and procurement.

Etalocib Sodium: Quantitative Differentiation Against LTB4 Antagonist Comparators


Etalocib Sodium Exhibits Sub-Nanomolar Potency in Functional LTB4-Induced CD11b Upregulation Assay, Demonstrating >300-Fold Superiority Over SC-41930

In a direct head-to-head comparison, Etalocib sodium (LY293111) was approximately 300 times more potent than the LTB4 antagonist SC-41930 in blocking LTB4-induced CD11b upregulation on isolated human neutrophils. This functional assay measures inhibition of a key leukocyte activation marker and demonstrates that Etalocib's high-affinity receptor binding translates into superior functional antagonism at the cellular level [1].

Inflammation Neutrophil Activation Leukotriene Signaling

Etalocib Sodium Demonstrates a Balanced Pharmacological Profile with Dual LTB4 Antagonism and PPARγ Agonism (EC50 ≈ 200 nM), Lacking in U-75302 and CP-105696

Etalocib sodium uniquely combines potent BLT1 antagonism (Ki = 25 nM) with PPARγ agonist activity (EC50 ≈ 200 nM) [1]. This dual mechanism is not shared by structurally distinct LTB4 antagonists such as U-75302 (Ki = 159 nM for BLT1, no reported PPARγ activity) or CP-105696 (Ki = 17.7 nM, no reported PPARγ activity). The PPARγ agonism contributes to Etalocib's pro-apoptotic and anti-proliferative effects in cancer models, a feature absent in comparator compounds [2].

Cancer Inflammation Nuclear Receptors

Etalocib Sodium Demonstrates Oral Bioavailability and In Vivo Efficacy in Xenograft Models, with ED50 Values Significantly Lower Than Amelubant's In Vitro Binding Affinity

Etalocib sodium is orally active, producing dose-related inhibition of LTB4-induced airway obstruction with an oral ED50 of 0.4 mg/kg [1]. In contrast, Amelubant (BIIL 284) exhibits substantially weaker LTB4 receptor binding (Ki = 221-230 nM) and, despite being orally active, requires higher doses to achieve comparable in vivo effects . Etalocib sodium at 250 mg/kg/day p.o. significantly suppresses human pancreatic cancer xenograft growth in athymic mice [2].

Cancer Pharmacokinetics Xenograft

Etalocib Sodium Displays Antibacterial Activity Against Multidrug-Resistant S. aureus (MIC ≤ 25 μM) and Inhibits Biofilm Formation, a Unique Property Not Shared by Other LTB4 Antagonists

A recent study demonstrated that Etalocib sodium exhibits notable antibacterial activity against methicillin-resistant S. aureus (MRSA) with a minimum inhibitory concentration (MIC) of ≤ 25 μM, and significantly inhibits biofilm formation and kills bacteria within mature biofilms [1]. This antibacterial property is not reported for other LTB4 antagonists such as CP-105696, U-75302, or Amelubant, and is attributed to Etalocib's ability to disrupt bacterial membrane integrity, likely via interaction with membrane phospholipids [2].

Antimicrobial Biofilm Drug Repurposing

Etalocib Sodium Exhibits Superior BLT1 Binding Affinity (Ki = 25 nM) Compared to U-75302 (Ki = 159 nM) and LY255283 (Ki ≈ 100 nM), Demonstrating >6-Fold Higher Potency

Etalocib sodium inhibits [3H]LTB4 binding to the human BLT1 receptor with a Ki of 25 nM [1]. In cross-study comparison, this is approximately 6.4-fold more potent than U-75302, which exhibits a Ki of 159 nM for inhibition of [3H]LTB4 binding to guinea pig lung membranes . Furthermore, Etalocib is approximately 4-fold more potent than the BLT2-selective antagonist LY255283, which shows an IC50 of ~100 nM for [3H]LTB4 binding to guinea pig lung membranes .

Inflammation Receptor Binding Leukotriene Signaling

Etalocib Sodium Enhances Gemcitabine Efficacy in Pancreatic Cancer Models, a Synergistic Effect Not Demonstrated for Other LTB4 Antagonists

Etalocib sodium has been shown to enhance the anti-pancreatic cancer effect of gemcitabine in both in vitro and in vivo models, including a fluorescent orthotopic model in athymic mice [1]. This combination benefit was explored in a randomized phase II clinical trial (gemcitabine + LY293111 vs. gemcitabine + placebo), demonstrating that the combination is safe and well-tolerated, although it did not meet the primary efficacy endpoint [2]. This chemosensitizing property has not been reported for other LTB4 antagonists such as CP-105696 or Amelubant, and likely stems from Etalocib's dual LTB4 antagonism and PPARγ agonism [3].

Pancreatic Cancer Combination Therapy Chemosensitization

Etalocib Sodium: Validated Research Applications in Inflammation, Cancer, and Antimicrobial Studies


In Vitro Neutrophil Activation and Leukotriene Signaling Studies

Etalocib sodium's potent inhibition of LTB4-induced CD11b upregulation (IC50 ≈ 1 nM) and calcium mobilization (IC50 = 20 nM) makes it an ideal tool for dissecting BLT1-mediated signaling in human neutrophils. Its >300-fold superiority over SC-41930 in functional assays ensures robust blockade of LTB4-dependent neutrophil activation, minimizing compound usage [1]. This application is directly supported by quantitative evidence of functional antagonism in isolated human neutrophils and whole blood [2].

Preclinical Pancreatic Cancer Xenograft Models

Etalocib sodium at 250 mg/kg/day p.o. significantly suppresses human pancreatic cancer xenograft growth in athymic mice, and enhances the efficacy of gemcitabine in orthotopic models [1]. This application leverages Etalocib's dual LTB4 antagonism and PPARγ agonism, which induces apoptosis and S-phase arrest in pancreatic cancer cells [2]. The combination benefit with gemcitabine has been validated in a phase II clinical trial, providing translational relevance for preclinical studies [3].

Antimicrobial and Biofilm Disruption Studies

Etalocib sodium exhibits MIC ≤ 25 μM against multidrug-resistant S. aureus and effectively inhibits biofilm formation and eradicates mature biofilms [1]. This unique off-target activity, not shared by other LTB4 antagonists, is mediated by disruption of bacterial membrane integrity, likely through interaction with phospholipids [2]. Etalocib sodium serves as a valuable chemical probe for studying membrane-active antimicrobials and as a starting point for developing antibiotic adjuvants against biofilm-associated infections.

In Vivo Inflammation and Airway Obstruction Models

Etalocib sodium produces dose-related inhibition of acute LTB4-induced airway obstruction with an oral ED50 of 0.4 mg/kg, validating its oral bioavailability and in vivo target engagement [1]. At 10 mg/kg p.o., it inhibits A23187-induced lung inflammatory changes within 1 hour [2]. This robust in vivo efficacy profile supports its use in guinea pig and murine models of pulmonary inflammation, asthma, and other LTB4-driven pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etalocib sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.